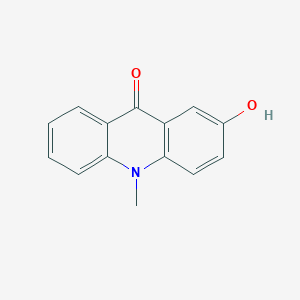
Ethyl 3-((4-fluorophenyl)(methyl)amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-((4-fluorophenyl)(methyl)amino)propanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an ethyl ester group attached to a propanoate backbone, which is further substituted with a 4-fluorophenyl and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-((4-fluorophenyl)(methyl)amino)propanoate typically involves the esterification of 3-((4-fluorophenyl)(methyl)amino)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-((4-fluorophenyl)(methyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogens (e.g., bromine) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-((4-fluorophenyl)(methyl)amino)propanoic acid.
Reduction: Formation of 3-((4-fluorophenyl)(methyl)amino)propanol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Ethyl 3-((4-fluorophenyl)(methyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-cancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-((4-fluorophenyl)(methyl)amino)propanoate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 3-((4-fluorophenyl)(methyl)amino)propanoate can be compared with other similar compounds such as:
- Ethyl 3-((4-chlorophenyl)(methyl)amino)propanoate
- Ethyl 3-((4-bromophenyl)(methyl)amino)propanoate
- Ethyl 3-((4-methylphenyl)(methyl)amino)propanoate
These compounds share a similar structural framework but differ in the substituents on the aromatic ring. The presence of different halogens or alkyl groups can influence the compound’s reactivity, biological activity, and physical properties.
Propiedades
Fórmula molecular |
C12H16FNO2 |
|---|---|
Peso molecular |
225.26 g/mol |
Nombre IUPAC |
ethyl 3-(4-fluoro-N-methylanilino)propanoate |
InChI |
InChI=1S/C12H16FNO2/c1-3-16-12(15)8-9-14(2)11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3 |
Clave InChI |
AQNKKYHNMQHVGM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCN(C)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


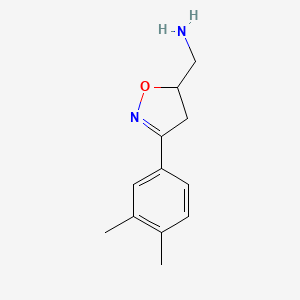
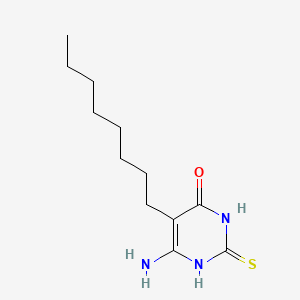


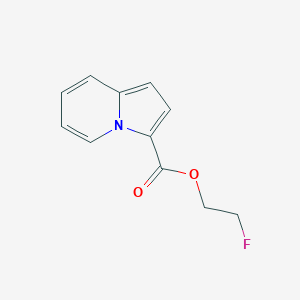
![N-[6-(Dimethylamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidin-5-yl]acetamide](/img/structure/B12927698.png)


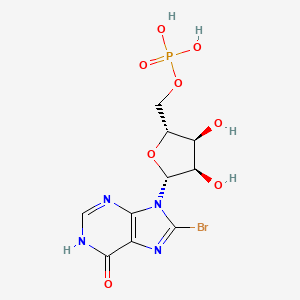
![2-[carboxy[(1H-tetrazol-1-ylacetyl)amino]methyl]-5-methylidene-5,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B12927725.png)

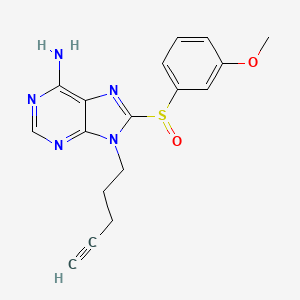
![2-[(3,3-Dichloroprop-2-en-1-yl)sulfanyl]-6-methylpyrimidin-4(1H)-one](/img/structure/B12927737.png)
